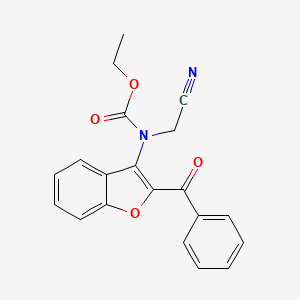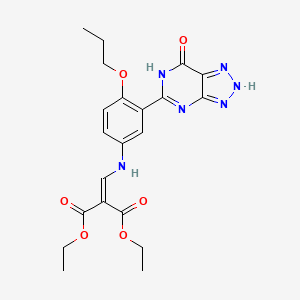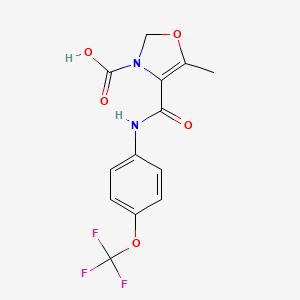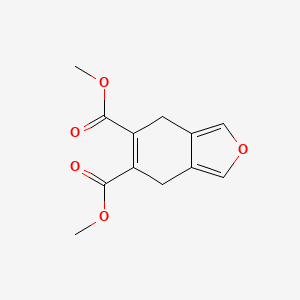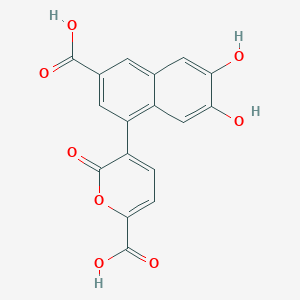![molecular formula C13H9NO4 B12899797 1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is an organic compound that features a furan ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves the condensation of furan-2-carbaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to disrupt cell proliferation pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethylene derivatives: These compounds share the furan-2-ylmethylene moiety and exhibit similar reactivity.
Pyridine-fused furan derivatives: Compounds with a pyridine ring fused to a furan ring, such as 1-(furan-2-ylmethylene)-pyridine-3,4-dione.
Uniqueness
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C13H9NO4 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
(1Z)-1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C13H9NO4/c1-7-5-9-10(6-8-3-2-4-17-8)18-13(16)11(9)12(15)14-7/h2-6H,1H3,(H,14,15)/b10-6- |
InChI-Schlüssel |
OWBFOPJTOGDDQN-POHAHGRESA-N |
Isomerische SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CO3 |
Kanonische SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


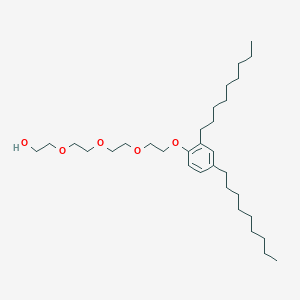
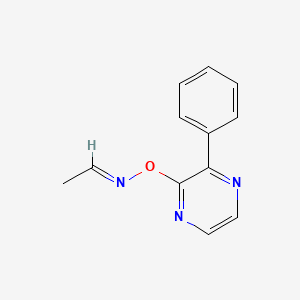
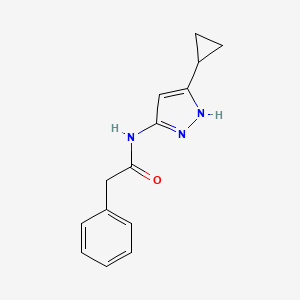
![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
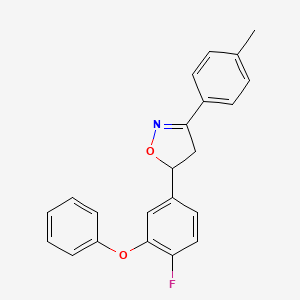
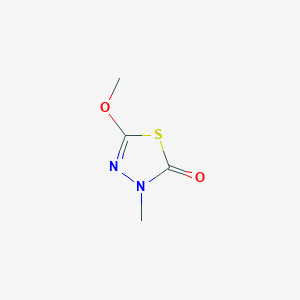
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
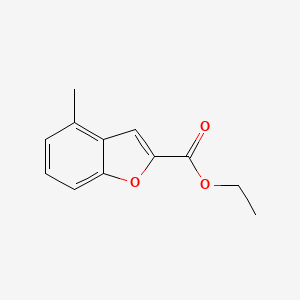
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
